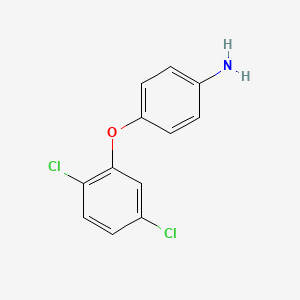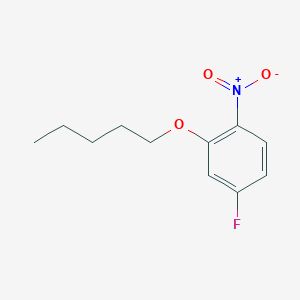
(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid
概要
説明
The compound "(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid" is not directly discussed in the provided papers. However, boronic acids are a class of compounds that have been extensively studied due to their ability to bind to diols and their applications in various fields such as medicine, agriculture, and industrial chemistry. For instance, 3-methoxycarbonyl-5-nitrophenyl boronic acid has been shown to have a high affinity for diol recognition at neutral pH, which suggests potential for diol and carbohydrate recognition . Similarly, the introduction of different functional groups into boronic acids, such as aminophosphonic acid groups, can lead to new opportunities for applications, as demonstrated by the synthesis of multifunctional compounds with boronic acid, diethoxyphosph
科学的研究の応用
Fluorescent Labeling in Analytical Chemistry
- (Isao Terado et al., 2000) discussed the development of fluorescent labeling reagents, including a derivative of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid, for the determination of diol compounds in high-performance liquid chromatography (HPLC).
Photophysical Properties
- (G. V. Muddapur et al., 2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid, including its absorption and fluorescence spectra in various solvents, which is crucial for understanding its behavior in different chemical environments.
Atropisomerism in Organic Synthesis
- (P. Roszkowski et al., 2013) explored the use of (2-methoxyphenyl)boronic acid in the synthesis of atropisomers, showcasing its role in creating stereochemically complex molecules.
Fluorescence Quenching in Analytical Applications
- (H. S. Geethanjali et al., 2015) studied the fluorescence quenching of boronic acid derivatives, which can be used to understand the interaction of these compounds in various environments, relevant for sensor development.
Protecting Groups in Organic Chemistry
- (Jun Yan et al., 2005) described the use of boronic acid as a protecting group, a crucial concept in organic synthesis for the temporary modification of reactive or sensitive functional groups.
Bacterial Detection in Biosensing
- (Rodtichoti Wannapob et al., 2010) utilized boronic acid derivatives for the detection of bacteria, highlighting its potential in biosensor technology.
Boronic Acid Catalysis in Organic Reactions
- (D. Hall, 2019) discussed the role of boronic acids as catalysts in various organic reactions, demonstrating their versatility beyond being just reagents.
Safety And Hazards
While the specific safety data sheet for “(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid” was not found, boronic acids in general may pose certain hazards. For instance, they may damage fertility and the unborn child . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery . There is also a need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
特性
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLFRRWTANPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595627 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid | |
CAS RN |
129112-20-5 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)








